N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 5-oxopyrrolidin-3-ylmethyl core substituted with a 4-fluorobenzyl group and a thiophen-2-ylacetamide moiety. Its structure combines elements known for diverse pharmacological activities:
Properties
Molecular Formula |
C18H19FN2O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H19FN2O2S/c19-15-5-3-13(4-6-15)11-21-12-14(8-18(21)23)10-20-17(22)9-16-2-1-7-24-16/h1-7,14H,8-12H2,(H,20,22) |
InChI Key |
OSBUPHRCWLDCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorophenyl halide and a suitable base to facilitate nucleophilic substitution.
Attachment of the Thiophene Ring: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors in the nervous system, modulating neurotransmitter activity and influencing physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide with structurally or functionally related acetamide derivatives, based on the provided evidence:
Key Observations:
Structural Diversity: The target compound’s pyrrolidinone core distinguishes it from simpler acetamides (e.g., CAS 815-961-9) and heterocyclic hybrids (e.g., triazole-thiophene derivatives ). This scaffold may confer improved conformational stability compared to linear analogs.
Bioactivity Trends: Thiophene-containing acetamides (e.g., ) are frequently associated with antimicrobial activity, while triazole hybrids ( ) exhibit broader spectra, including antifungal effects. The target compound’s pyrrolidinone moiety may expand its applicability to neurological targets.
Metabolic Considerations: Fluorine substituents (present in the target and CAS 815-961-9 ) are known to reduce oxidative metabolism, suggesting improved pharmacokinetic profiles compared to non-fluorinated analogs.
Biological Activity
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure comprising a pyrrolidinone ring, a fluorobenzyl group, and a thiophene ring, which are believed to contribute to its pharmacological properties. The molecular formula for this compound is with a molecular weight of approximately 346.4 g/mol .
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, leading to significant implications for drug development, particularly in treating neurological and inflammatory conditions. The following sections detail the biological activities, including enzyme inhibition, receptor binding, and potential therapeutic applications.
Enzyme Inhibition
One of the primary areas of investigation for this compound is its ability to inhibit specific enzymes. Enzyme inhibition is crucial in drug design as it can modulate biochemical pathways involved in disease processes.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.63 µM |
| Urease | Strong | 2.14 µM |
These findings suggest that the compound exhibits strong inhibitory activity against these enzymes, which could be beneficial in treating conditions such as Alzheimer's disease and infections where urease plays a role .
Receptor Binding
This compound has also been studied for its interaction with various receptors. Preliminary studies indicate that it may act on neurotransmitter receptors, which are critical in managing mood disorders and neurodegenerative diseases.
Key Receptors:
- Serotonin Receptors : Potential modulation of serotonin levels may influence mood and anxiety.
- Dopamine Receptors : Interaction with dopamine receptors could have implications for treating schizophrenia and Parkinson's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Neurological Disorders : A study demonstrated that similar pyrrolidinone derivatives showed improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling.
- Inflammatory Conditions : Another investigation into related compounds indicated significant anti-inflammatory effects in models of rheumatoid arthritis, suggesting that this class of compounds could be beneficial in managing chronic inflammatory diseases.
The proposed mechanism of action for this compound involves:
- Modulation of Enzyme Activity : By inhibiting key enzymes like acetylcholinesterase and urease, the compound may alter metabolic pathways associated with disease progression.
- Receptor Interaction : Binding to neurotransmitter receptors can lead to changes in neurotransmitter release and uptake, impacting mood and cognitive functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
